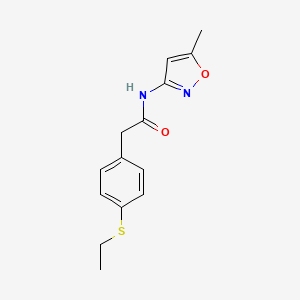

2-(4-(ethylthio)phenyl)-N-(5-methylisoxazol-3-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-ethylsulfanylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-3-19-12-6-4-11(5-7-12)9-14(17)15-13-8-10(2)18-16-13/h4-8H,3,9H2,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYPRICQVOTLFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)CC(=O)NC2=NOC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylthio)phenyl)-N-(5-methylisoxazol-3-yl)acetamide typically involves the following steps:

Formation of the 4-(ethylthio)phenyl intermediate: This can be achieved by reacting 4-bromothiophenol with ethyl iodide in the presence of a base such as potassium carbonate.

Coupling with 5-methylisoxazole: The intermediate is then coupled with 5-methylisoxazole-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-(ethylthio)phenyl)-N-(5-methylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group on the isoxazole ring can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of derivatives related to this compound. For instance, research on N-phenylacetamide derivatives has demonstrated significant activity against seizures in animal models, suggesting that modifications to the acetamide structure can lead to new antiepileptic drugs (AEDs) .

Table 1: Anticonvulsant Activity of Related Compounds

| Compound | ED MES (mg/kg) | ED scPTZ (mg/kg) | TD NT (mg/kg) | PI (TD/ED) |

|---|---|---|---|---|

| Compound A | 52.30 | ND | >500 | >9.56 |

| Valproic Acid | 485 | 646 | 784 | 1.6 |

| Phenytoin | 28.10 | >500 | >100 | >3.6 |

ND = Not determined; PI = Protective index

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. The incorporation of the isoxazole moiety has been linked to modulation of inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .

Study on Anticonvulsant Efficacy

A detailed study evaluated the anticonvulsant efficacy of various N-phenylacetamide derivatives, including those structurally related to 2-(4-(ethylthio)phenyl)-N-(5-methylisoxazol-3-yl)acetamide. The study utilized maximal electroshock and pentylenetetrazole seizure models to assess efficacy and toxicity . Results indicated that certain modifications could enhance therapeutic outcomes while minimizing side effects.

Research on Anti-inflammatory Activity

In a separate investigation, researchers synthesized several derivatives based on the core structure of this compound and tested their anti-inflammatory effects in vitro. The results showed promising activity against pro-inflammatory cytokines, indicating potential for development as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 2-(4-(ethylthio)phenyl)-N-(5-methylisoxazol-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The isoxazole ring and phenyl group may play crucial roles in binding to the target sites, while the ethylthio group could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The ethylthio group in the target compound is moderately electron-donating, contrasting with the electron-withdrawing sulfamoyl group in Compound 7. This difference may alter electronic distribution, affecting binding interactions in biological targets .

- Synthetic Accessibility : Chloroacetyl chloride is commonly used in synthesizing chloroacetamide analogs (e.g., ), while ethylthio groups may require thiol-alkylation or sulfide-forming reactions, which are less direct .

Structural Similarity and Pharmacophore Optimization

highlights compounds with high structural similarity scores (0.86–0.94) to the target molecule, including:

- 3-({4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid (Similarity: 0.89): The carboxylic acid group introduces polarity, likely limiting membrane permeability relative to the ethylthio analog .

Biological Activity

2-(4-(ethylthio)phenyl)-N-(5-methylisoxazol-3-yl)acetamide, with the CAS number 941883-33-6, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- A phenyl ring substituted with an ethylthio group.

- An acetamide moiety linked to a 5-methylisoxazole ring.

The molecular formula is , with a molecular weight of 276.36 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 276.36 g/mol |

| CAS Number | 941883-33-6 |

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Ethylthio Intermediate : Reaction of 4-bromothiophenol with ethyl iodide in the presence of potassium carbonate.

- Coupling Reaction : The intermediate is coupled with 5-methylisoxazole-3-carboxylic acid using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form the acetamide linkage.

Anticancer Activity

Research has indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, studies on related compounds have shown potential in directing tumor cells towards apoptosis, which is a critical mechanism for anticancer activity. The anticancer effects were evaluated using various tumor cell lines, including A549 (lung cancer) and C6 (glioma), employing assays such as MTT and acridine orange staining .

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. The unique structural features, particularly the isoxazole ring and phenyl group, may facilitate binding to these targets, modulating their activity. Additionally, the ethylthio group could influence pharmacokinetic properties, enhancing bioavailability and therapeutic efficacy .

Comparative Analysis

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Difference | Notable Activity |

|---|---|---|

| 2-(4-(methylthio)phenyl)-N-(5-methylisoxazol-3-yl)acetamide | Methylthio instead of ethylthio | Moderate anticancer activity observed |

| 2-(4-(ethylthio)phenyl)-N-(5-ethylisoxazol-3-yl)acetamide | Ethyl group on isoxazole instead of methyl | Potentially lower activity due to steric hindrance |

Case Studies

- Anticancer Evaluation : A study evaluating a series of acetamides found that compounds with similar structures to this compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating their potential as therapeutic agents .

- Anticonvulsant Activity : Related compounds have been assessed for anticonvulsant properties using animal models. The results indicated that certain derivatives displayed protective effects against seizures, suggesting a broader pharmacological profile for compounds containing similar moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.